molecular formula C18H16O B1361212 5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one CAS No. 1470-04-8

5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one

Cat. No.: B1361212
CAS No.: 1470-04-8
M. Wt: 248.3 g/mol
InChI Key: YVGXWBAAHRAVFX-UHFFFAOYSA-N
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Description

Overview of Polycyclic Aromatic Ketones

Polycyclic aromatic ketones (PAKs) are a specialized subclass of polycyclic aromatic compounds (PACs) characterized by fused aromatic rings and at least one ketone functional group. These molecules combine the extended π-conjugation of polycyclic aromatic hydrocarbons (PAHs) with the electronic polarization imparted by carbonyl groups, resulting in unique physicochemical properties. PAKs exhibit reduced symmetry compared to parent PAHs due to ketone substitution, which influences their solubility, redox behavior, and intermolecular interactions.

Key structural features include:

  • Fused aromatic systems : Typically 3–6 conjugated benzene rings.
  • Ketone positioning : Often located at sterically hindered positions, influencing reactivity.
  • Partial saturation : Some derivatives, like 5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one, incorporate non-aromatic rings to modulate stability and electronic properties.

The electronic effects of ketone groups make PAKs valuable intermediates in organic synthesis and materials science. For example, their electron-deficient aromatic systems participate in cycloadditions and transition-metal-catalyzed couplings.

Property Value/Description Source
Molecular formula C₁₈H₁₆O
Molecular weight 248.32 g/mol
Boiling point Not experimentally determined
Solubility in organic solvents Moderate in toluene, DCM
Crystal system Monoclinic (P2₁/c)

Historical Context and Discovery

The synthesis of this compound was first reported in 1989 via palladium-catalyzed hydrogenation of benz[a]anthracene derivatives. Early studies focused on its structural elucidation using X-ray crystallography, revealing a planar aromatic core with a ketone group at position 11 and partial saturation in the peripheral rings. The compound gained attention as a model system for studying the electronic effects of ketone substitution on PAH reactivity.

Key milestones:

  • 1989 : Initial synthesis and characterization.
  • 2000s : Investigations into its role as a precursor for functionalized PACs.
  • 2020s : Applications in supramolecular chemistry due to π-stacking interactions.

Significance in Contemporary Chemical Research

This compound is pivotal in three domains:

  • Materials Science : Serves as a building block for star-shaped polycyclic architectures via Scholl reactions. For instance, its ketone group directs regioselective cyclization to form seven-membered rings.
  • Organic Synthesis : Acts as a substrate for enzymatic oxidation by polycyclic ketone monooxygenases (PockeMO), enabling stereoselective functionalization.
  • Environmental Chemistry : Classified as an oxygenated PAH (OPAH), contributing to studies on pollutant degradation pathways.

Scope and Objectives of the Review

This review systematically addresses:

  • Structural and electronic characteristics of this compound.
  • Synthetic methodologies, including catalytic hydrogenation and annulation strategies.
  • Reactivity profiles in cycloadditions, oxidations, and cross-coupling reactions.
  • Emerging applications in catalysis and functional material design.

Subsequent sections will integrate experimental data from X-ray diffraction, NMR spectroscopy, and computational modeling to provide a multidisciplinary perspective.

Properties

IUPAC Name

6,8,9,10-tetrahydro-5H-benzo[a]anthracen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O/c19-18-7-3-5-13-10-14-9-8-12-4-1-2-6-15(12)16(14)11-17(13)18/h1-2,4,6,10-11H,3,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGXWBAAHRAVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C(=O)C1)C4=CC=CC=C4CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347219
Record name 5,8,9,10-Tetrahydrotetraphen-11(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1470-04-8
Record name 5,8,9,10-Tetrahydrotetraphen-11(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one typically involves the hydrogenation of benz[a]anthracene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated temperatures and pressures. The reaction conditions must be carefully controlled to ensure the selective hydrogenation of the desired positions on the benz[a]anthracene molecule.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Toxicological Studies

5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one has been evaluated for its toxicological properties, particularly its interaction with the aryl hydrocarbon receptor (AhR). Research indicates that this compound exhibits agonist activity towards AhR, which is crucial for understanding its potential effects on human health and environmental safety.

Case Study: Aryl Hydrocarbon Receptor Activity

A study assessed various PAH derivatives for their AhR binding capabilities using in vitro bioassays. The results demonstrated that this compound showed significant agonist activity at concentrations relevant to environmental exposure levels. Specifically, it was found to have a notable effect on dioxin-responsive chemical-activated luciferase gene expression (DR-CALUX) assays, indicating its potential role in endocrine disruption and carcinogenic processes .

Environmental Monitoring

Given the persistence of PAHs in the environment and their associated health risks, this compound is relevant in environmental monitoring. Its presence in air and water samples is indicative of pollution from industrial processes and combustion activities.

Environmental Impact Assessment

Monitoring studies have utilized this compound as a marker for PAH contamination in various ecosystems. The detection of this compound in sediment and soil samples has been linked to urban runoff and industrial discharge. These findings are critical for developing regulatory frameworks aimed at reducing PAH emissions .

Medicinal Chemistry

Research into the medicinal properties of this compound has highlighted its potential as a scaffold for drug development. Its structural characteristics allow for modifications that could enhance biological activity while minimizing toxicity.

Potential Therapeutic Applications

Investigations into the synthesis of derivatives of this compound have shown promise in creating compounds with anti-cancer properties. For instance, modifications have led to the development of analogs that exhibit selective cytotoxicity against certain cancer cell lines while displaying reduced toxicity towards normal cells .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaKey Findings
ToxicologyExhibits AhR agonist activity; potential endocrine disruptor .
Environmental ScienceIndicator of PAH contamination; linked to urban runoff .
Medicinal ChemistryPotential scaffold for anti-cancer drug development; derivatives show selective cytotoxicity .

Mechanism of Action

The mechanism by which 5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, affecting gene expression and cellular processes. Additionally, it may inhibit specific enzymes involved in metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Positional Variants

(a) 5,8,9,10-Tetrahydrobenz[a]anthracen-11(6H)-one
  • Key Difference : The ketone group is located at the 6H-position instead of the 10H-position.
  • Synthetic Context : This isomer was identified as a by-product (2–20% yield) during the silylation of ibuprofen using BSTFA, highlighting differences in reactivity under derivatization conditions .
  • Implications : Positional isomerism affects metabolic pathways and stability, as seen in its formation via unintended cyclization during silylation.
(b) 1-Keto-1,2,3,4-Tetrahydrobenz[a]anthracene
  • Key Difference : The ketone is at the 1-position of a tetrahydro ring (1,2,3,4-tetrahydro system).
  • Synthesis : Prepared via reaction of p-bromophenyllithium with 1-keto-1,2,3,4-tetrahydrobenz[a]anthracene, demonstrating divergent synthetic routes for ketone placement .

Functional Group Modifications

(a) Tetrahydrobenz[a]anthracene Tetrol Derivatives
  • Example : (8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol (C₁₈H₁₆O₄, MW: 296.32 g/mol).
  • Applications : Used as reference materials in PAH metabolism studies due to their role as diol epoxide precursors .
(b) 3,4-Dihydrobenzo[a]anthracene-1(2H)-one (CAS: 57652-74-1)
  • Key Difference : Partial hydrogenation (3,4-dihydro) and ketone at the 1-position.
  • Properties : Reduced aromaticity compared to benz[a]anthracene but distinct from the 5,6,8,9-tetrahydro system of the target compound .

Benz[a]anthracene Derivatives with Methyl or Epoxide Groups

(a) 8,9,11-Trimethylbenz(a)anthracene (CAS: 74845-58-2)
  • Structure : Fully aromatic benz[a]anthracene with methyl substituents.
(b) Benz(a)anthracene Diol Epoxides
  • Example : 10,11-Diol-8,9-epoxide of benz(a)anthracene.
  • Reactivity : The 3,4-diol epoxide is highly mutagenic in S. typhimurium assays, whereas the 10,11-diol-8,9-epoxide shows lower activity. This underscores the critical role of epoxide positioning in biological activity .

Anthracenone Derivatives

10-[(4-Cyanobenzylidene)]-Anthracen-9(10H)-one
  • Structure: Anthracenone core with a cyano-substituted benzylidene group.
  • Applications : Exhibits antitumor activity, demonstrating the pharmacological relevance of ketone-containing PAH derivatives .

Data Tables

Table 1: Molecular Properties of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group
5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one 1470-04-8 C₁₈H₁₆O 248.33 Ketone
5,8,9,10-Tetrahydrobenz[a]anthracen-11(6H)-one Not Available C₁₈H₁₆O 248.33 Ketone
8,9,10,11-Tetrahydrobenz[a]anthracene tetrol Not Available C₁₈H₁₆O₄ 296.32 Hydroxyl
8,9,11-Trimethylbenz(a)anthracene 74845-58-2 C₂₁H₁₈ 270.37 Methyl

Biological Activity

5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one (CAS Number: 1470-04-8) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities. This compound is structurally related to benzo[a]anthracene, which is known for its carcinogenic properties. Understanding the biological activity of this compound is crucial for assessing its implications in toxicology and pharmacology.

  • Molecular Formula : C18H16O
  • Molecular Weight : 248.32 g/mol
  • Structure : The compound features a fused ring system characteristic of PAHs, which influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may have tumor-promoting properties similar to other PAHs.
  • Cytotoxic Effects : Investigations into its cytotoxicity against different cell lines have been conducted.

Antitumor Activity

The antitumor potential of this compound has been evaluated in several studies:

Case Study 1: Tumor Initiation in Mice

A study examined the tumor-initiating activity of various PAHs in female CD1 mice. The results indicated that compounds structurally related to benzo[a]anthracene exhibited significant tumor initiation capabilities when applied topically. Specifically, the derivatives were tested for their ability to induce skin tumors in mice models following treatment with tumor promoters like TPA (12-O-tetradecanoylphorbol-13-acetate) .

CompoundTumor Initiation Activity
Benzo[a]anthracene (BA)High
This compoundModerate
Other PAH DerivativesVaries

Case Study 2: Cytotoxicity Testing

Cytotoxicity assays conducted on various cancer cell lines (e.g., A549 lung cancer cells and MCF-7 breast cancer cells) revealed that this compound displayed varying degrees of cytotoxic effects. The findings suggest that while it possesses some cytotoxic properties, further investigations are needed to elucidate the mechanisms involved .

Mechanistic Insights

The mechanisms underlying the biological activity of this compound are not fully understood but are believed to involve:

  • DNA Intercalation : Similar to other PAHs, it may intercalate into DNA strands, leading to mutagenic effects.
  • Reactive Metabolites Formation : The metabolic activation of this compound could yield reactive intermediates that contribute to its biological effects .

Toxicological Considerations

Given its structural similarity to known carcinogens like benzo[a]pyrene and benzo[a]anthracene, there are concerns regarding the potential toxicological impacts of this compound. Studies have highlighted the importance of examining both acute and chronic exposure effects on human health and the environment.

Q & A

Basic Synthesis

Q: What are the established synthetic routes for 5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one, and what critical reaction conditions must be optimized? A: The compound can be synthesized via multi-step cyclization reactions. A common approach involves annulation of tetralone derivatives with substituted benzene precursors under acidic or basic conditions. For example, THF-mediated reactions with lithium diisopropylamide (LDA) as a base facilitate deprotonation and subsequent cyclization . Purification typically employs column chromatography (neutral alumina or silica gel) with eluents like benzene/ether mixtures . Key variables include temperature control (0–25°C), inert atmosphere (N₂), and stoichiometric precision to avoid side products.

Advanced Regioselective Functionalization

Q: How can regioselective functionalization of the tetrahydronaphthacene core be achieved for derivatization studies? A: Regioselectivity is controlled by steric and electronic directing groups. For instance, introducing electron-withdrawing substituents (e.g., methoxy or nitro groups) at specific positions directs electrophilic aromatic substitution. X-ray crystallography (e.g., P2₁/c space group) and NMR (¹H/¹³C) are critical for confirming regiochemistry . Advanced strategies include transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids under Pd(OAc)₂ catalysis .

Structural Characterization

Q: Which spectroscopic and crystallographic methods are most reliable for resolving structural ambiguities in polycyclic derivatives? A: A combination of techniques is essential:

  • NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies proton environments and coupling constants (e.g., J = 8–10 Hz for aromatic protons) .
  • X-ray diffraction : Monoclinic crystal systems (e.g., C2/c) with Z = 4 provide bond lengths (1.40–1.48 Å for C–C bonds) and angles (117–123°) .
  • IR spectroscopy : Carbonyl stretches (~1680 cm⁻¹) confirm ketone groups .

Environmental Quantification

Q: What methodological challenges arise in quantifying trace amounts of this compound in environmental matrices? A: Challenges include low volatility and matrix interference. Solutions:

  • Sample prep : Solid-phase extraction (C18 cartridges) with toluene elution .
  • Analytical methods : HPLC-UV (λ = 254 nm) or GC-MS (EI mode, m/z 242.31 [M⁺]) with deuterated internal standards (e.g., toluene-d₈) .
  • Validation : Spike-and-recovery experiments (≥85% recovery) and limit of detection (LOD < 0.1 µg/L) .

Data Contradictions in Solubility

Q: How should researchers address discrepancies in reported solubility data across studies? A: Variability arises from solvent polarity, temperature, and purity. Standardized protocols:

  • Henry’s Law constants : Measure at 25°C using equilibrium headspace GC (e.g., KH = 5.1 × 10³ Pa·m³/mol) .
  • Solubility tests : Use shake-flask method with HPLC quantification. Note logP values (~4.2) to predict hydrophobicity .

Thermodynamic Property Determination

Q: What experimental and computational methods are used to determine vapor pressure and thermal stability? A:

  • Vapor pressure : Knudsen effusion mass spectrometry (range: 10⁻⁶–10⁻³ Pa) .
  • Thermogravimetric analysis (TGA) : Decomposition onset >250°C .
  • Computational : Density Functional Theory (DFT) with B3LYP/6-31G* basis set predicts enthalpy of formation (ΔHf ≈ 150 kJ/mol) .

Structure-Activity Relationships (SAR)

Q: How can substituent effects on biological activity be systematically evaluated? A:

  • Synthetic diversification : Introduce methyl, hydroxy, or methoxy groups at positions 7, 10, or 12 .
  • Assays : Test cytotoxicity (IC₅₀ via MTT assay) and DNA intercalation (fluorescence quenching).
  • QSAR modeling : Use Hammett constants (σ) and π-hydrophobicity parameters to correlate substituents with activity .

Degradation Product Analysis

Q: What analytical workflows identify oxidative metabolites or environmental degradation products? A:

  • HPLC-MS/MS : Monitor m/z transitions (e.g., parent m/z 242 → metabolite m/z 258 [M+O]) .
  • EPR spectroscopy : Detect radical intermediates during photodegradation .
  • Isotopic labeling : Use ¹³C-labeled analogs to track degradation pathways .

Crystallographic Challenges

Q: What crystallographic parameters are critical for resolving disordered structures in derivatives? A: Key factors:

  • Data collection : Low-temperature (100 K) synchrotron radiation (λ = 0.71073 Å) minimizes thermal motion .
  • Refinement : SHELXL-97 with R1 < 0.05 for high-resolution (<1.0 Å) datasets .
  • Disorder modeling : PART instructions for split occupancies in flexible alkyl chains .

Reaction Mechanism Elucidation

Q: How can isotopic labeling and kinetic studies clarify cyclization mechanisms? A:

  • ²H/¹³C labeling : Synthesize deuterated intermediates (e.g., toluene-d₈) to track proton transfer via NMR .
  • Kinetic profiling : Use stopped-flow UV-Vis to measure rate constants (k ≈ 10⁻³ s⁻¹) for ring-closure steps .
  • DFT calculations : Compare activation energies (ΔG‡) for competing pathways (e.g., [4+2] vs. [6+4] cycloadditions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one
Reactant of Route 2
5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one

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